2-(3-Fluorophenyl)-4'-iodoacetophenone
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Overview
Description
2-(3-Fluorophenyl)-4’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones. It features a fluorophenyl group and an iodoacetophenone moiety, making it a compound of interest in various chemical and pharmaceutical research fields. The presence of both fluorine and iodine atoms in its structure can significantly influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-4’-iodoacetophenone typically involves the following steps:
Halogenation: The introduction of the iodine atom can be achieved through halogenation reactions. For instance, iodination of acetophenone derivatives can be performed using iodine and a suitable oxidizing agent.
Fluorination: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(3-Fluorophenyl)-4’-iodoacetophenone has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential biological activities due to the presence of fluorine and iodine, which can enhance binding affinity and selectivity.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-4’-iodoacetophenone involves its interaction with molecular targets through its functional groups. The fluorine atom can enhance lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding to biological targets. The ketone group can undergo nucleophilic addition reactions, further contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)acetophenone: Lacks the iodine atom, making it less reactive in halogen bonding interactions.
4’-Iodoacetophenone: Lacks the fluorophenyl group, reducing its lipophilicity and potential biological activity.
2-(3-Chlorophenyl)-4’-iodoacetophenone: Similar structure but with chlorine instead of fluorine, which can alter its reactivity and biological properties.
Uniqueness
2-(3-Fluorophenyl)-4’-iodoacetophenone is unique due to the combined presence of fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances metabolic stability and binding affinity, while the iodine atom allows for specific halogen bonding interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(3-fluorophenyl)-1-(4-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWWXQTYSVSFRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642349 |
Source
|
Record name | 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-81-1 |
Source
|
Record name | Ethanone, 2-(3-fluorophenyl)-1-(4-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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